molecular formula C18H19N3O2 B11550775 N-(2,6-dimethylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

N-(2,6-dimethylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11550775
M. Wt: 309.4 g/mol
InChI Key: RIKWXICAKHOTAB-YBFXNURJSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE: is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinecarbonyl group attached to a formamide moiety, with two aromatic rings substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of 2,6-dimethylaniline with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reacted with formic acid and hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures and maintaining an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the formamide group, converting it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of hydrazine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE
  • **N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BENZAMIDE

Uniqueness

Compared to similar compounds, N-(2,6-DIMETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE exhibits unique reactivity due to the presence of the formamide group, which can participate in additional hydrogen bonding and electronic interactions

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H19N3O2/c1-12-7-9-15(10-8-12)11-19-21-18(23)17(22)20-16-13(2)5-4-6-14(16)3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

RIKWXICAKHOTAB-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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